

Application Notes and Protocols for M-525 In Vitro Cell-Based Assays

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Compound of Interest

Compound Name: M-525

Cat. No.: B608794

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Audience: Researchers, scientists, and drug development professionals.

Introduction

M-525 is a first-in-class, highly potent, and irreversible small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] This interaction is critical for the oncogenic activity of MLL fusion proteins, which are drivers of certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r).[1][4][5][6][7] **M-525** binds to menin, disrupting its association with MLL fusion proteins and subsequently downregulating the expression of downstream target genes such as HOXA9 and MEIS1.[1][4][8] This leads to the inhibition of cell proliferation, induction of apoptosis, and cellular differentiation in MLL-r leukemia cells.[7][9][10] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of **M-525**.

I. Data Presentation

The following tables summarize the reported in vitro activity of **M-525** and other menin-MLL inhibitors in relevant leukemia cell lines.

Table 1: In Vitro Anti-proliferative Activity of **M-525** and Other Menin-MLL Inhibitors

Compound	Cell Line	MLL Status	Assay Type	IC50 (nM)	Reference
M-525	MV4;11	MLL-AF4	Cell Growth	3	[1] [2] [3]
M-525	MOLM-13	MLL-AF9	Cell Growth	-	[1]
M-525	HL-60	MLL-wt	Cell Growth	2000	[2] [3]
M-808	MV4;11	MLL-AF4	Cell Growth	4	[1]
M-808	MOLM-13	MLL-AF9	Cell Growth	1	[1]
M-89	MV4;11	MLL-AF4	Cell Growth	25	[11]
M-89	MOLM-13	MLL-AF9	Cell Growth	55	[9]
M-1121	MV4;11	MLL-AF4	Cell Growth	10.3	[11]
M-1121	MOLM-13	MLL-AF9	Cell Growth	51.5	[11]
MI-538	MV4;11	MLL-AF4	Cell Growth	21	[1] [11]
D0060-319	MV4;11	MLL-AF4	CCK-8	4.0	[12]
D0060-319	MOLM-13	MLL-AF9	CCK-8	1.7	[12]
D0060-319	Kasumi-1	MLL-wt	CCK-8	>10,000	[12]
D0060-319	K562	MLL-wt	CCK-8	>10,000	[12]
D0060-319	HL-60	MLL-wt	CCK-8	>10,000	[12]
BAY-155	MV4;11	MLL-AF4	Proliferation	-	[13]
BAY-155	MOLM-13	MLL-AF9	Proliferation	-	[13]

Table 2: Effect of **M-525** on MLL Target Gene Expression

Cell Line	MLL Status	Treatment	Duration	Target Gene	Effect	Reference
MV4;11	MLL-AF4	M-525 (3-300 nM)	24 h	MEIS1, HOX genes	Suppression	[2] [3]
MOLM-13	MLL-AF9	M-525 (3-300 nM)	24 h	MEIS1, HOX genes	Suppression	[2] [3]

II. Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the cellular effects of **M-525**.

A. Cell Viability Assay (MTT/MTS Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[\[14\]](#)

Materials:

- MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13)
- MLL wild-type leukemia cell line (e.g., HL-60, K562) for selectivity testing
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **M-525** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (for MTT assay)
- 96-well plates

- Microplate reader

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
- Compound Treatment: Prepare serial dilutions of **M-525** in culture medium. Add the desired concentrations of **M-525** to the wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT/MTS Addition:
 - For MTT assay: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15] Then, add 100 μ L of solubilization solution and incubate overnight at 37°C.[14]
 - For MTS assay: Add 20 μ L of MTS reagent to each well and incubate for 1-4 hours at 37°C.[15][16]
- Data Acquisition: Measure the absorbance at 570 nm for the MTT assay[15][17] or 490 nm for the MTS assay[16] using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the log concentration of **M-525** to determine the IC₅₀ value.

B. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).[7]

Materials:

- MLL-rearranged leukemia cell line (e.g., MV4;11)

- **M-525**
- Annexin V-FITC/PI Apoptosis Detection Kit
- Binding Buffer
- Flow cytometer

Protocol:

- **Cell Treatment:** Seed cells in a 6-well plate and treat with various concentrations of **M-525** for 24-48 hours. Include a vehicle control.
- **Cell Harvesting:** Harvest the cells by centrifugation.
- **Staining:**
 - Wash the cells with cold PBS.
 - Resuspend the cells in 1X Binding Buffer.
 - Add Annexin V-FITC and Propidium Iodide to the cell suspension.
 - Incubate for 15 minutes at room temperature in the dark.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.

C. Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on DNA content.^{[18][19][20]}

Materials:

- MLL-rearranged leukemia cell line (e.g., MV4;11)

- **M-525**
- Cold 70% ethanol
- PBS
- Propidium Iodide (PI) staining solution containing RNase A
- Flow cytometer

Protocol:

- Cell Treatment: Treat cells with **M-525** at various concentrations for 24-48 hours.
- Cell Fixation:
 - Harvest and wash the cells with PBS.
 - Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.[\[20\]](#)
 - Incubate at -20°C for at least 2 hours.[\[18\]](#)
- Staining:
 - Wash the fixed cells with PBS to remove the ethanol.
 - Resuspend the cell pellet in PI staining solution containing RNase A.
 - Incubate for 30 minutes at room temperature in the dark.[\[20\]](#)
- Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

D. Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.[\[21\]](#)[\[22\]](#)

Materials:

- MLL-rearranged leukemia cell line (e.g., MOLM-13)

- **M-525**

- Caspase-Glo® 3/7 Assay System

- White-walled 96-well plates

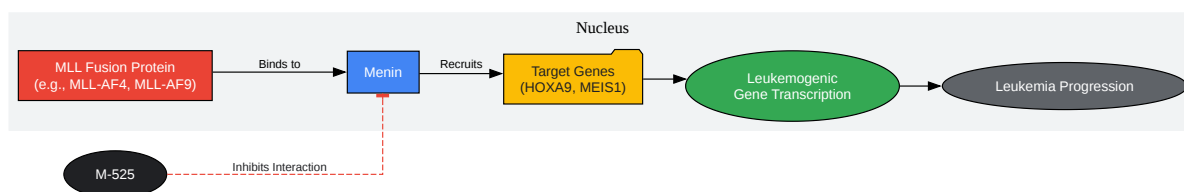
- Luminometer

Protocol:

- Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with **M-525** for the desired time.
- Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[\[21\]](#)
- Incubation: Mix the contents by orbital shaking and incubate at room temperature for 1-2 hours.[\[21\]](#)
- Data Acquisition: Measure the luminescence using a luminometer.
- Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

III. Mandatory Visualizations

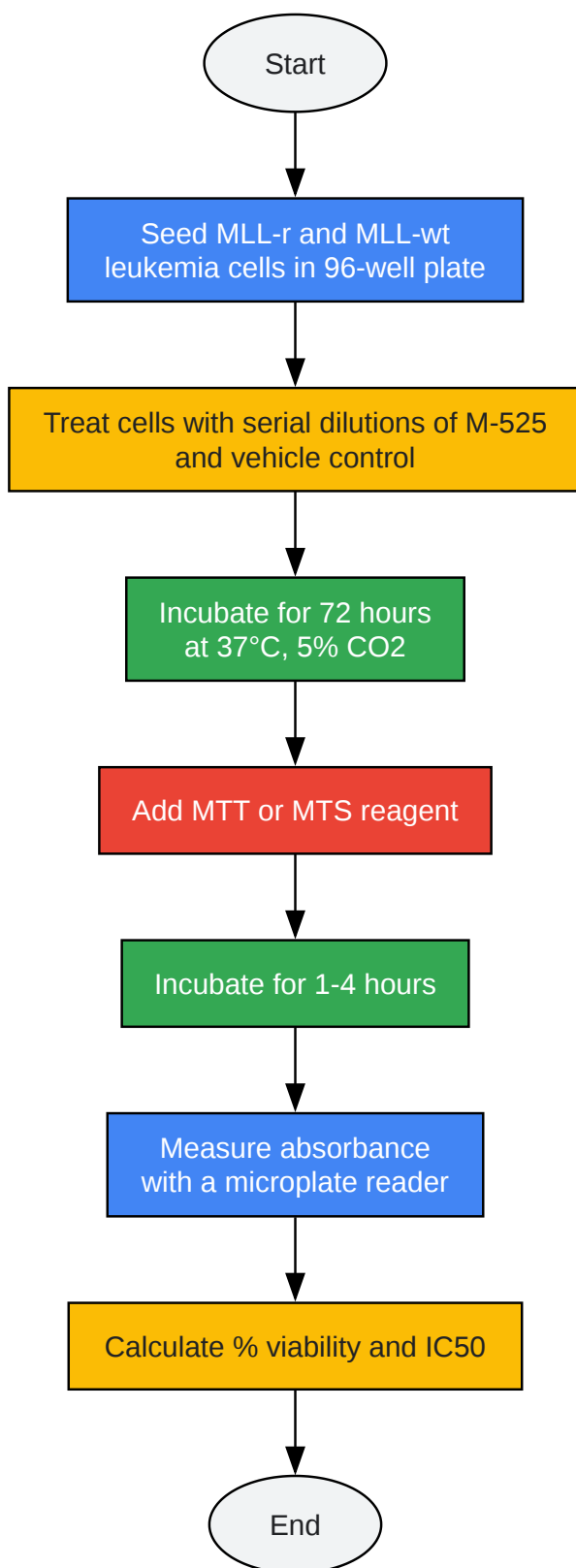
A. Signaling Pathway of M-525 Action

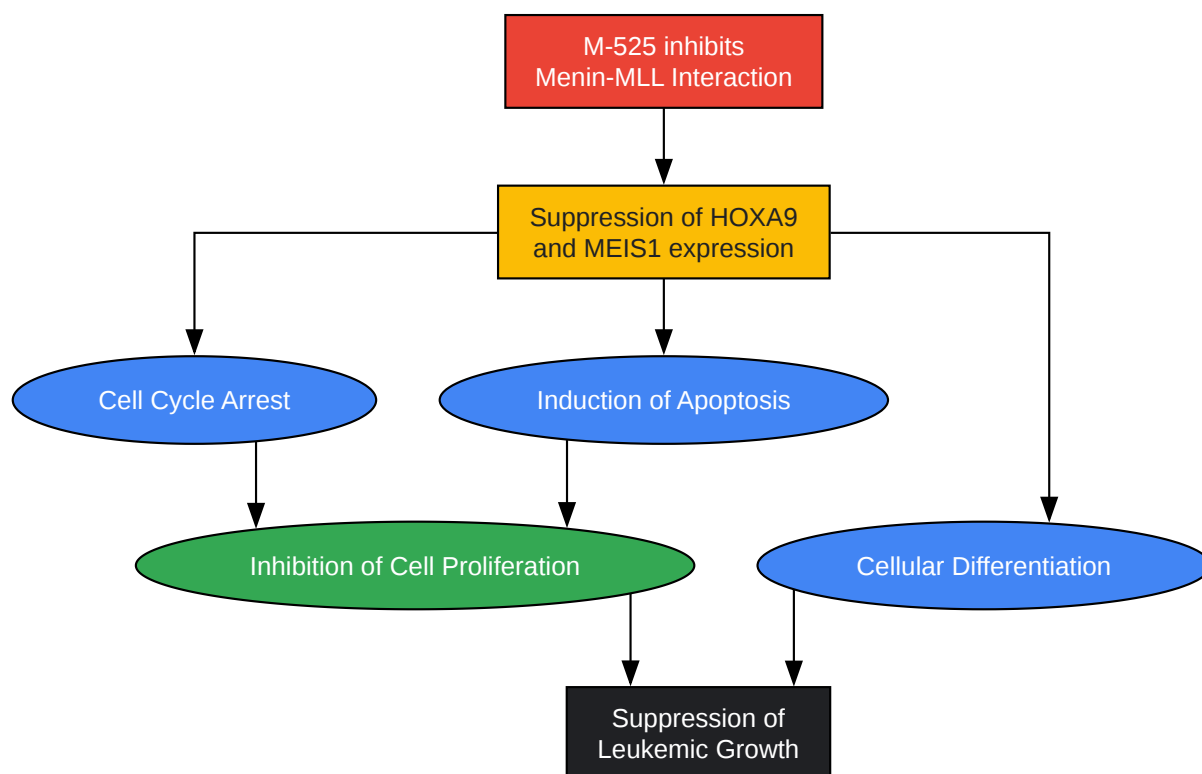


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Caption: Signaling pathway of **M-525** in MLL-rearranged leukemia.

B. Experimental Workflow for M-525 Cell Viability Assay





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